molecular formula C15H16N4O6S B2718261 Ethyl 2-((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate CAS No. 921086-33-1

Ethyl 2-((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate

Cat. No.: B2718261
CAS No.: 921086-33-1
M. Wt: 380.38
InChI Key: MZQLLVOMONJGMR-UHFFFAOYSA-N
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Description

Ethyl 2-((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thioether-linked ethyl acetate group and a 2-methyl-3-nitrobenzamido methyl side chain.

Properties

IUPAC Name

ethyl 2-[[5-[[(2-methyl-3-nitrobenzoyl)amino]methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O6S/c1-3-24-13(20)8-26-15-18-17-12(25-15)7-16-14(21)10-5-4-6-11(9(10)2)19(22)23/h4-6H,3,7-8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQLLVOMONJGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(O1)CNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate (CAS No. 921086-33-1) is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities based on various studies.

The molecular formula of this compound is C15H16N4O6SC_{15}H_{16}N_{4}O_{6}S, with a molecular weight of 380.4 g/mol. Its structure includes a thioether functional group and an oxadiazole ring, which are often associated with diverse biological activities.

PropertyValue
Molecular FormulaC₁₅H₁₆N₄O₆S
Molecular Weight380.4 g/mol
CAS Number921086-33-1

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have been shown to possess antibacterial and antifungal activities against a range of pathogens. This compound has been tested for its efficacy against various bacterial strains.

Case Study: Antimicrobial Testing
In a study published in the Egyptian Journal of Chemistry, new derivatives were synthesized and screened for antimicrobial activity. The results indicated that compounds with similar structures to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Compounds featuring the oxadiazole ring are known to interfere with cancer cell proliferation and induce apoptosis.

Research Findings:
A study demonstrated that oxadiazole derivatives can inhibit cancer cell lines by inducing cell cycle arrest and promoting apoptosis via various pathways . The specific mechanisms through which this compound operates remain to be fully elucidated.

The biological activity of this compound may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the thioether group may enhance its lipophilicity, facilitating better membrane penetration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Oxadiazole Derivatives

The compound belongs to a broader class of 1,3,4-oxadiazole-2-thioether derivatives. Key structural analogs include:

Compound Name Substituent on Oxadiazole Key Functional Groups Biological Activity Reference
Ethyl 2-((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate (Target) 2-Methyl-3-nitrobenzamido methyl Nitro, ester, thioether Hypothesized antimicrobial N/A
Methyl (E)-2-(methoxyimino)-2-(2-((4-(5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate (6g) 4-Chlorobenzyl Chloro, methoxyimino, ester Fungicidal (EC₅₀: 12.3 μg/mL)
Ethyl 2-((5-(((3-cyano-4,6-dimethylpyridin-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate 3-Cyano-4,6-dimethylpyridinyl Cyano, pyridine, ester Kinase inhibition (PIM-1)
Ethyl 2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate (3) 2-Hydroxyphenyl Phenolic hydroxyl, ester Antioxidant (IC₅₀: 18.7 μM)
Ethyl 2-(5-(cyanomethyl)-1,3,4-oxadiazol-2-ylthio)acetate (13) Cyanomethyl Nitrile, ester Intermediate for drug design
Antimicrobial and Fungicidal Activity

Derivatives with electron-withdrawing groups (e.g., chloro, nitro) exhibit enhanced fungicidal activity. For example, compound 6g (4-chlorobenzyl) showed an EC₅₀ of 12.3 μg/mL against Fusarium graminearum . The nitro group in the target compound may similarly improve activity by increasing electrophilicity, though specific data are unavailable.

Antioxidant Activity

Phenolic substituents, as in compound 3, enhance antioxidant properties via radical scavenging (IC₅₀: 18.7 μM) .

Kinase Inhibition

Pyridine-substituted analogs (e.g., compound 3 from ) demonstrated PIM-1 kinase inhibition (IC₅₀: 0.89 μM), attributed to π-π stacking with the kinase active site. The nitro group in the target compound may alter binding affinity due to its strong electron-withdrawing nature.

Physicochemical Properties

  • Spectroscopic Data : The ester carbonyl (C=O) in the target compound is expected to absorb near 1743 cm⁻¹ in IR, consistent with analogs . The nitro group would show characteristic NMR shifts at δ ~150 ppm for ¹³C and δ ~8.2 ppm for ¹H .
  • Solubility : The nitro and methyl groups may reduce water solubility compared to hydroxyl- or pyridine-substituted analogs .

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